3-Chloro-2-phenyl-2,3-dihydro-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired chromanone .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the chromanone to its corresponding alcohol.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of chromone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanones.
Scientific Research Applications
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the chloro substituent but shares similar biological activities.
3-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group instead of a chloro group, leading to different reactivity and biological properties.
6-Chloro-2-phenyl-4H-chromen-4-one: Similar structure but with the chloro group at a different position.
Uniqueness
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
70460-47-8 |
---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-chloro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9,13,15H |
InChI Key |
KIJYYBKDRKGLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.